Sphaeropsidin E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

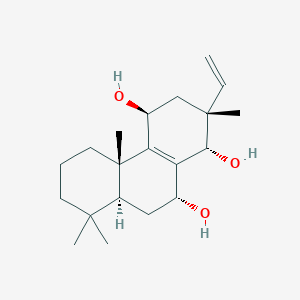

Sphaeropsidin E is a diterpenoid. It has a role as a metabolite.

科学研究应用

Anticancer Applications

Recent studies have highlighted the anticancer potential of Sphaeropsidin E and its derivatives. Notably:

- Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells by targeting specific ion transporters, which disrupts cellular homeostasis. This mechanism is particularly effective against multidrug-resistant cancer models, such as melanoma and renal cancer .

- Cell Line Studies : In vitro tests have demonstrated that this compound exhibits cytotoxic effects comparable to conventional chemotherapeutic agents like cisplatin. The National Cancer Institute's 60-cell line screening revealed that this compound has a unique sensitivity profile, indicating its potential as a novel anticancer agent .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Melanoma (SKMEL-28) | ~10 | Induces apoptosis |

| Renal Cancer (A498) | ~12 | Overcomes drug resistance |

| Esophageal Cancer (OE21) | ~15 | Cytotoxic effects observed |

Antimicrobial Properties

In addition to its anticancer applications, this compound demonstrates significant antimicrobial activity:

- Biofilm Inhibition : this compound has been reported to inhibit biofilm formation in various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This property is crucial for developing treatments against antibiotic-resistant infections .

- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound exhibits MIC values ranging from 6.25 µg/mL to 12.5 µg/mL against clinical strains of bacteria, showcasing its effectiveness at low concentrations .

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| MRSA | 6.25 | Biofilm inhibition |

| Pseudomonas aeruginosa | 12.5 | Antimicrobial activity |

Agricultural Applications

This compound's phytotoxic properties make it a candidate for agricultural applications:

- Biocontrol Agent : Its ability to inhibit the growth of certain plant pathogens positions this compound as a potential biocontrol agent in sustainable agriculture. Research indicates that it can effectively manage diseases caused by fungal pathogens in crops .

- Plant Growth Regulation : The compound's effects on plant physiology suggest it may be utilized to enhance crop resilience against environmental stressors.

Case Studies and Research Findings

- Anticancer Activity : A study conducted on various cancer cell lines revealed that this compound not only induced cell death but also modulated ion transporter activities, contributing to its efficacy against drug-resistant tumors .

- Antimicrobial Synergy : Research demonstrated that combinations of this compound with other antimicrobial agents led to enhanced efficacy against biofilm-forming bacteria while reducing cytotoxicity towards human cells .

- Phytotoxic Effects : Investigations into the phytotoxic nature of this compound have shown promising results in controlling plant diseases caused by fungal pathogens, indicating its potential role in integrated pest management strategies .

属性

分子式 |

C20H32O3 |

|---|---|

分子量 |

320.5 g/mol |

IUPAC 名称 |

(1S,2R,4S,4bS,8aS,10R)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,5,6,7,8a,9,10-octahydro-1H-phenanthrene-1,4,10-triol |

InChI |

InChI=1S/C20H32O3/c1-6-19(4)11-13(22)16-15(17(19)23)12(21)10-14-18(2,3)8-7-9-20(14,16)5/h6,12-14,17,21-23H,1,7-11H2,2-5H3/t12-,13+,14+,17-,19+,20+/m1/s1 |

InChI 键 |

PEVPTRLNHNJRMF-FKSZAOESSA-N |

手性 SMILES |

C[C@]12CCCC([C@@H]1C[C@H](C3=C2[C@H](C[C@]([C@@H]3O)(C)C=C)O)O)(C)C |

规范 SMILES |

CC1(CCCC2(C1CC(C3=C2C(CC(C3O)(C)C=C)O)O)C)C |

同义词 |

sphaeropsidin E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。